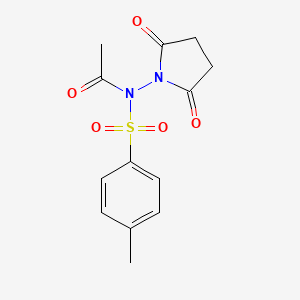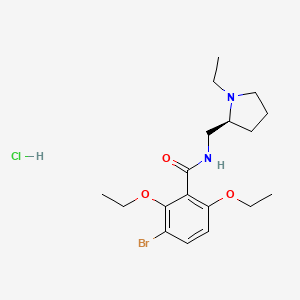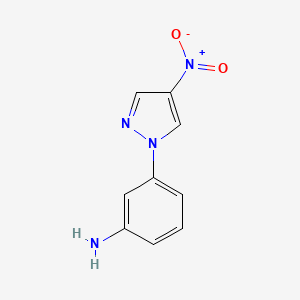![molecular formula C16H19NO3S B12898162 Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate CAS No. 89150-27-6](/img/structure/B12898162.png)
Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The compound also features a propanoate ester group and a methylthio-substituted phenyl group, making it a unique and versatile molecule in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-amino-2-methylpropanenitrile and a carbonyl compound like 4-(methylthio)benzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Esterification: The resulting oxazole intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the final product, Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated derivatives
科学研究应用
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate involves its interaction with molecular targets and pathways in biological systems. The oxazole ring and the methylthio group play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
相似化合物的比较
Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate can be compared with other oxazole derivatives and similar compounds:
Ethyl 3-(2-ethyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-(2-methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoate: Similar structure but with a trifluoromethyl group instead of a methylthio group.
Ethyl 3-(2-methyl-4-(4-(methoxy)phenyl)oxazol-5-yl)propanoate: Similar structure but with a methoxy group instead of a methylthio group.
These comparisons highlight the uniqueness of Ethyl 3-(2-methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoate in terms of its specific functional groups and their impact on its chemical and biological properties.
属性
CAS 编号 |
89150-27-6 |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
ethyl 3-[2-methyl-4-(4-methylsulfanylphenyl)-1,3-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H19NO3S/c1-4-19-15(18)10-9-14-16(17-11(2)20-14)12-5-7-13(21-3)8-6-12/h5-8H,4,9-10H2,1-3H3 |
InChI 键 |
PPRQCNUSIQBHJR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(N=C(O1)C)C2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


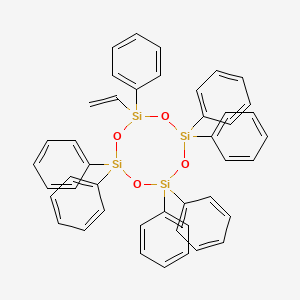
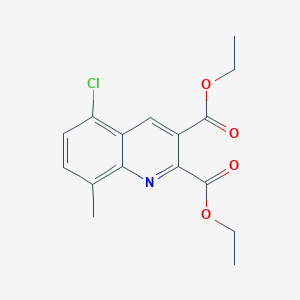
![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)

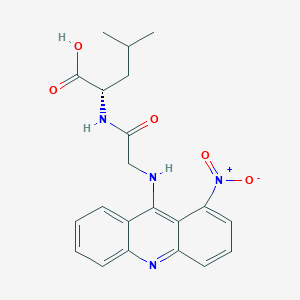
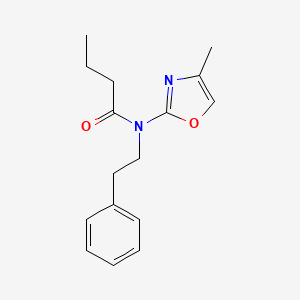
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
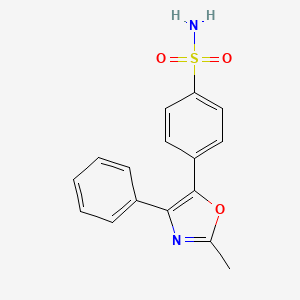
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
